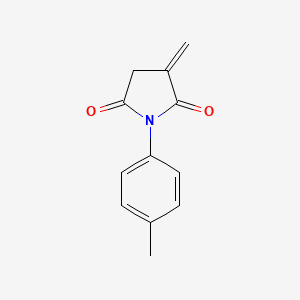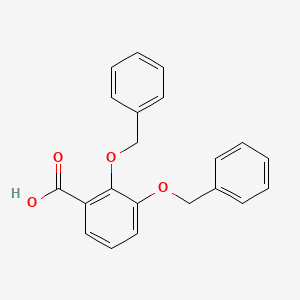
2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone
Descripción general
Descripción
2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives and has been found to possess various biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting key enzymes or signaling pathways involved in cancer cell proliferation or bacterial growth.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. One study found that this compound induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. Another study reported that this compound inhibits the growth of bacterial cells by disrupting the integrity of the bacterial cell wall.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. However, one limitation is that the synthesis of this compound can be challenging, and it may not be readily available for use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone. One direction is to investigate the potential applications of this compound in the development of new cancer therapies or antibiotics. Another direction is to study the mechanism of action of this compound in more detail to better understand how it exerts its biological effects. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Aplicaciones Científicas De Investigación
Several studies have investigated the potential applications of 2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone in the field of medicinal chemistry. One study found that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another study reported that this compound has significant antibacterial activity against Gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(14-6-3-8-15(11-14)19(21)22)12-18-10-4-7-13-5-1-2-9-16(13)18/h1-3,5-6,8-9,11H,4,7,10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRCJHRJALWQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323023 | |
| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)-1-(3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7477-81-8 | |
| Record name | NSC402818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)-1-(3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



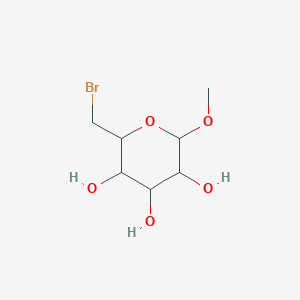

![1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl-](/img/structure/B3056777.png)
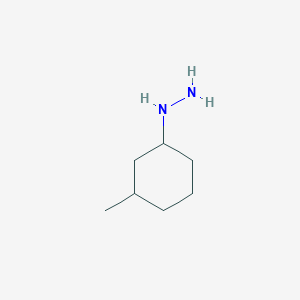
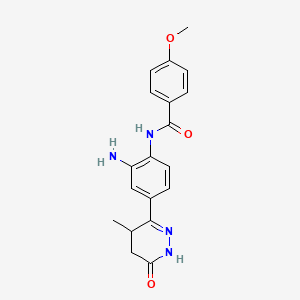
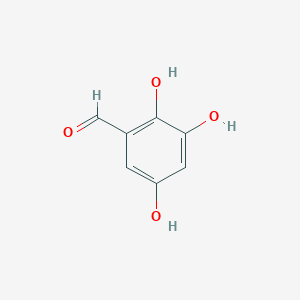
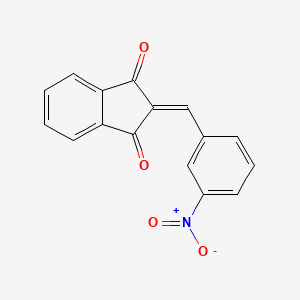
![[4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester](/img/structure/B3056790.png)
